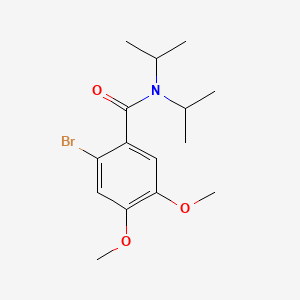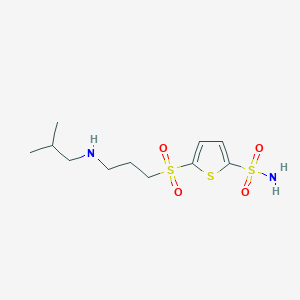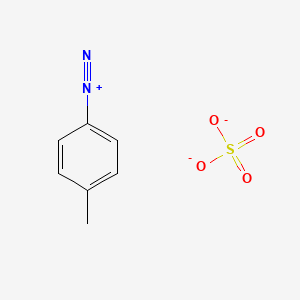
4-(Methyl)benzenediazonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a methyl group (CH₃) attached to the benzene ring, which is further bonded to a diazonium group and paired with a sulfate anion (SO₄²⁻). This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline (p-toluidine). The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 4-methylaniline is dissolved in an acidic solution and cooled to 0-5°C. The freshly prepared nitrous acid is then added to this solution, resulting in the formation of 4-(Methyl)benzenediazonium ion.
Formation of Diazonium Salt: The diazonium ion is then paired with a sulfate anion to form this compound.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process is carefully controlled to maintain low temperatures and prevent decomposition. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to introduce halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aromatic Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
4-(Methyl)benzenediazonium sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the modification of biomolecules and surfaces for biochemical studies.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of azo dyes, which are used in textiles, printing, and other industries.
Mécanisme D'action
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
4-(Methyl)benzenediazonium sulfate can be compared with other diazonium salts, such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the methyl group, leading to different reactivity and applications.
4-Nitrobenzenediazonium Sulfate: Contains a nitro group instead of a methyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methyl group, making it suitable for particular synthetic applications and research purposes.
Propriétés
Numéro CAS |
32066-79-8 |
|---|---|
Formule moléculaire |
C7H7N2O4S- |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/C7H7N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-2 |
Clé InChI |
HPCMIAPGRVJDFO-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Numéros CAS associés |
57573-52-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
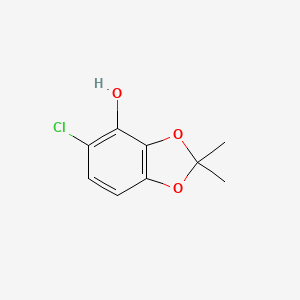
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

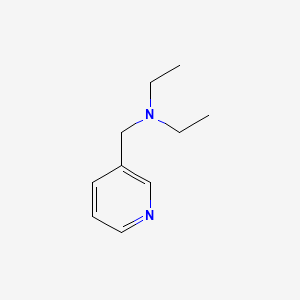

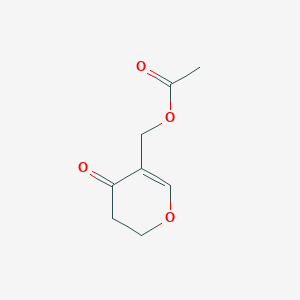
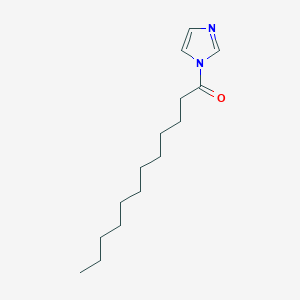
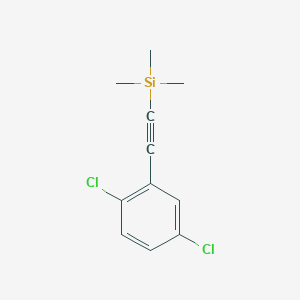
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)

